(E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one (hereafter referred to as Compound B) is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:
- A furan-2-yl group, which is often associated with enhanced bioavailability and metabolic stability in drug design.
- A piperidine ring, a common scaffold in central nervous system (CNS) therapeutics due to its ability to modulate receptor interactions.
- A 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, known to improve metabolic resistance and binding affinity in medicinal chemistry.
- An o-tolyl substituent, which may enhance lipophilicity and influence target binding through steric or π-π interactions.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-6-2-3-9-19(16)22-23-20(28-24-22)14-17-7-4-12-25(15-17)21(26)11-10-18-8-5-13-27-18/h2-3,5-6,8-11,13,17H,4,7,12,14-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFLZVUZXKXSDK-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a derivative that incorporates a furan moiety and a 1,2,4-oxadiazole ring, both of which are known for their diverse biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A furan ring , which is often associated with various biological activities.
- A piperidine moiety , which enhances biological interactions.
- A 1,2,4-oxadiazole ring , known for its pharmacological potential.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2016) demonstrated that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis BCG, indicating potential as antitubercular agents .
| Compound | Activity | Reference |
|---|---|---|
| 8a | Strongly inhibits M. bovis BCG | |
| 12a-e | 2–4 times stronger than ampicillin against Gram-positive bacteria |
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. Studies have indicated that these compounds can induce apoptosis in cancer cells:
- MDPI (2020) reported that certain oxadiazole derivatives exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin against various cancer cell lines .
Anti-inflammatory Activity
Compounds with the oxadiazole structure also show anti-inflammatory effects. For example:
- Research indicates that derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antimicrobial Study : A study on oxadiazole derivatives revealed that compounds with piperidine moieties had enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The best-performing derivatives were significantly more effective than traditional antibiotics .
- Anticancer Mechanism : In vitro studies showed that specific oxadiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways. This suggests a mechanism where these compounds may serve as potential chemotherapeutic agents .
- Inflammatory Response Modulation : Compounds were tested in animal models for their ability to modulate inflammatory responses. Results indicated a reduction in edema and pain signaling pathways, showcasing their potential for treating inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure that incorporates a furan ring, an oxadiazole moiety, and a piperidine group. Its molecular formula is , with a molecular weight of approximately 364.44 g/mol. The structural composition allows for various interactions within biological systems, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to (E)-3-(furan-2-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one. Research indicates that derivatives of furan and oxadiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
Compounds containing furan and oxadiazole rings have also been investigated for their antimicrobial activity. Studies suggest that these compounds can inhibit the growth of several bacterial strains and fungi, offering potential as new antimicrobial agents . The incorporation of the piperidine moiety may enhance the bioavailability and efficacy of these compounds.
Neuroprotective Effects
There is emerging evidence that certain furan-based compounds exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier is crucial for their effectiveness in neuroprotection .
Material Science Applications
Beyond pharmacology, this compound may have applications in material science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties derived from its conjugated structure.
Study on Anticancer Activity
A study published in ACS Chemical Neuroscience explored the effects of furan derivatives on cancer cell lines. The findings indicated that specific modifications to the furan structure could significantly enhance anticancer activity, suggesting that this compound could be further optimized for therapeutic use .
Investigation of Antimicrobial Properties
Research conducted by various institutions has demonstrated that furan derivatives possess notable antimicrobial properties against resistant strains of bacteria. These findings support the potential development of new antibiotics based on the structure of this compound .
References Summary Table
Comparison with Similar Compounds
Structural and Physicochemical Properties
Compound B is compared to (E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (Compound A, CAS 14385-66-1), a structurally related enone derivative (see Table 1).
*LogP values inferred from substituent contributions.
Key Differences :
- Electronic Effects: The oxadiazole in Compound B may engage in hydrogen bonding, unlike Compound A’s dimethylamino group, which is primarily electron-donating.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (common in virtual screening ), Compound B and A were compared:
| Metric | Score (0–1 scale) | Interpretation |
|---|---|---|
| Tanimoto (MACCS) | 0.45 | Moderate similarity (shared furan, propenone) |
| Dice (Morgan) | 0.52 | Higher overlap in ring systems |
Functional Group Impact on Bioactivity
- Oxadiazole vs. Dimethylamino: The oxadiazole in Compound B may confer resistance to hydrolysis compared to Compound A’s dimethylamino group, which could be prone to metabolic oxidation.
- Piperidine vs.
Hypothetical Pharmacological Profiles
- Compound B : Likely targets enzymes or receptors requiring rigid, heterocyclic binding pockets (e.g., kinase inhibitors or antimicrobial agents).
- Compound A: Simpler structure suggests applications as an intermediate or in photodynamic therapy, given its conjugated enone system .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Answer:
The synthesis involves sequential construction of the oxadiazole, piperidine, and enone moieties, with challenges including regioselectivity in oxadiazole formation and stereochemical control during piperidine functionalization.
- Oxadiazole Synthesis: Use cyclocondensation of amidoximes with carboxylic acid derivatives under microwave-assisted conditions to enhance yield and reduce side products .
- Piperidine Functionalization: Introduce the o-tolyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after protecting the piperidine nitrogen with a Boc group to avoid undesired coordination .
- Enone Formation: Employ Horner-Wadsworth-Emmons olefination to ensure (E)-selectivity, monitored by -NMR coupling constants () .
Key Optimization Parameters:
| Step | Parameter | Optimal Condition |
|---|---|---|
| Oxadiazole | Solvent | DMF, 120°C, 2h |
| Piperidine Coupling | Catalyst | Pd(PPh), KCO |
| Enone Formation | Reagent | PO(OMe), LiCl |
Advanced: How can computational modeling predict the reactivity of the enone system, and what experimental validations are required?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the enone’s electrophilicity and conjugation effects.
- Reactivity Prediction: Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The LUMO of the enone typically localizes on the β-carbon, guiding Michael addition studies .
- Validation:
- Kinetic Studies: Monitor reactions with nucleophiles (e.g., thiols) via UV-Vis spectroscopy to correlate computed activation energies with experimental rates.
- Spectroscopy: Compare computed IR vibrational frequencies (C=O stretch ~1680 cm) with experimental FT-IR data .
Contradiction Note: Discrepancies between theoretical and experimental results (e.g., bond lengths in X-ray vs. DFT) may arise from crystal packing effects, requiring single-crystal XRD for resolution .
Basic: What analytical techniques are most effective for characterizing structural integrity?
Answer:
A multi-technique approach is critical:
- X-ray Crystallography: Resolves absolute configuration and confirms the (E)-geometry of the enone (C=C bond length ~1.34 Å) .
- NMR Spectroscopy:
- -NMR: Piperidine protons appear as multiplet signals at δ 2.5–3.5 ppm; enone protons show coupling () .
- -NMR: Oxadiazole carbons resonate at δ 165–170 ppm .
- HPLC-PDA: Purity assessment using a C18 column (90:10 acetonitrile/water, λ = 254 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
